molecular formula C14H15FN2O2 B2941031 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile CAS No. 1225883-44-2

1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile

Cat. No.: B2941031
CAS No.: 1225883-44-2
M. Wt: 262.284
InChI Key: OSZMVDRWZYMBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile is a synthetic organic compound that features a piperidine ring substituted with a fluorophenoxyacetyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile typically involves the following steps:

    Formation of the Fluorophenoxyacetyl Intermediate: This step involves the reaction of 4-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-fluorophenoxyacetyl chloride.

    Acylation of Piperidine: The 4-fluorophenoxyacetyl chloride is then reacted with piperidine in the presence of a base to form the desired 1-[2-(4-fluorophenoxy)acetyl]piperidine intermediate.

    Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxyacetyl group may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The carbonitrile group can participate in hydrogen bonding or other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Chlorophenoxy)acetyl]piperidine-4-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    1-[2-(4-Methylphenoxy)acetyl]piperidine-4-carbonitrile: Similar structure but with a methyl group instead of fluorine.

    1-[2-(4-Bromophenoxy)acetyl]piperidine-4-carbonitrile: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atom can also enhance the compound’s ability to penetrate biological membranes, making it a valuable candidate for drug development.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)acetyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c15-12-1-3-13(4-2-12)19-10-14(18)17-7-5-11(9-16)6-8-17/h1-4,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZMVDRWZYMBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.